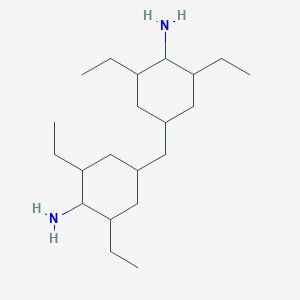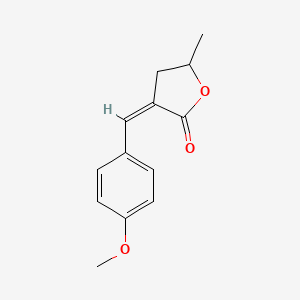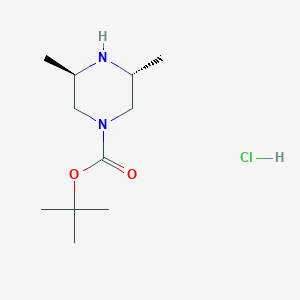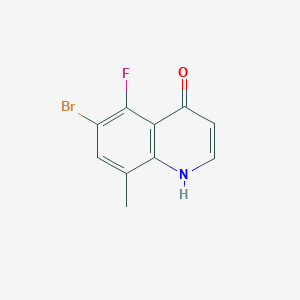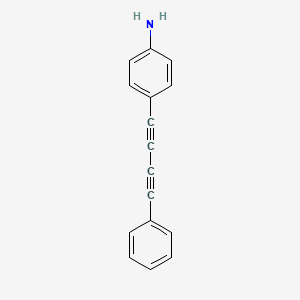
4-(Phenylbuta-1,3-diyn-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Phenylbuta-1,3-diyn-1-yl)aniline is an organic compound characterized by its unique structure, which includes a phenyl group attached to a butadiyne chain and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylbuta-1,3-diyn-1-yl)aniline typically involves the coupling of a phenylacetylene derivative with an aniline derivative. One common method is the oxidative acetylene coupling, which can be performed using catalysts such as palladium or copper. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
化学反応の分析
Types of Reactions
4-(Phenylbuta-1,3-diyn-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl or aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium amide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce partially or fully hydrogenated compounds.
科学的研究の応用
4-(Phenylbuta-1,3-diyn-1-yl)aniline has several applications in scientific research:
Materials Science: It is used in the synthesis of conjugated polymers and organic semiconductors due to its extended π-conjugation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It can be used as a probe in studying enzyme mechanisms and interactions due to its unique structure.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design.
作用機序
The mechanism by which 4-(Phenylbuta-1,3-diyn-1-yl)aniline exerts its effects depends on the specific application. In materials science, its extended π-conjugation allows for efficient charge transport. In biological systems, it may interact with enzymes or receptors through π-π stacking or hydrogen bonding, affecting their activity and function.
類似化合物との比較
Similar Compounds
4-(Phenylethynyl)aniline: Similar structure but with a single triple bond.
4-(Phenylbuta-1,3-dien-1-yl)aniline: Contains a butadiene chain instead of a butadiyne chain.
4-(Phenylpropyn-1-yl)aniline: Features a propynyl group instead of a butadiynyl group.
Uniqueness
4-(Phenylbuta-1,3-diyn-1-yl)aniline is unique due to its dual triple bond structure, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring extended π-conjugation and specific reactivity patterns.
特性
分子式 |
C16H11N |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
4-(4-phenylbuta-1,3-diynyl)aniline |
InChI |
InChI=1S/C16H11N/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13H,17H2 |
InChIキー |
JFTATDWGOBACPO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


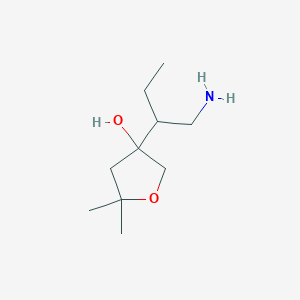
![7-Benzyl-4-(2-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145382.png)
![4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13145387.png)
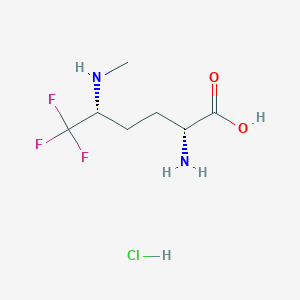
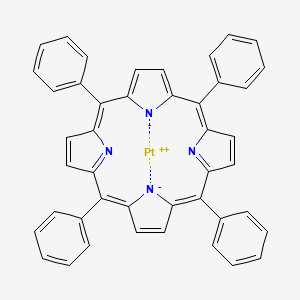
![7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13145405.png)
